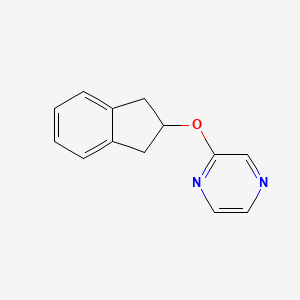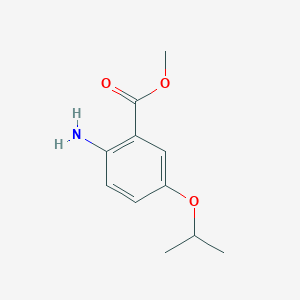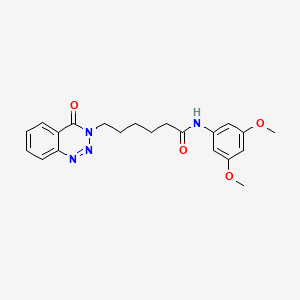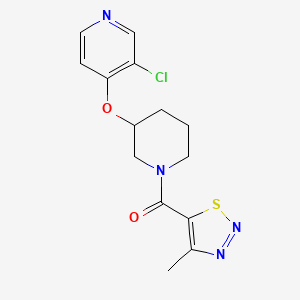![molecular formula C18H16N4O3 B2900548 1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899751-86-1](/img/structure/B2900548.png)
1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as MPAPO, is a synthetic compound that has gained significant attention in scientific research. MPAPO belongs to the class of purine derivatives and has shown potential in various fields such as medicinal chemistry, pharmacology, and neurobiology.
Mécanisme D'action
The mechanism of action of 1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that 1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, 1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has also been found to bind to the adenosine A1 receptor, which is involved in the regulation of various physiological processes such as sleep, pain, and inflammation.
Biochemical and Physiological Effects
1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been found to have various biochemical and physiological effects. For example, 1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons. Additionally, 1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been found to enhance the activity of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, sleep, and appetite.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to be relatively non-toxic and well-tolerated in animal studies. However, there are some limitations to the use of 1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione in lab experiments. For example, the exact mechanism of action of 1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is not fully understood, which makes it difficult to design experiments that specifically target its pharmacological effects. Additionally, 1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has not yet been extensively studied in human clinical trials, which limits its potential for clinical translation.
Orientations Futures
For research on 1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione include exploring its potential in the treatment of neurological disorders and cancer, elucidating its mechanism of action, and determining its safety and efficacy in human clinical trials.
Méthodes De Synthèse
1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can be synthesized through a multi-step process involving the reaction of 2-aminopurine with cinnamaldehyde and benzaldehyde. The reaction yields a mixture of products, which can be separated through column chromatography. The final product, 1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, is obtained through recrystallization from ethanol.
Applications De Recherche Scientifique
1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has shown potential in various scientific research applications. One of the most significant applications of 1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is in the field of medicinal chemistry. 1-methyl-3-(2-methylallyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also shown potential in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
4-methyl-2-(2-methylprop-2-enyl)-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c1-11(2)9-22-16(23)14-15(20(3)18(22)24)19-17-21(14)10-13(25-17)12-7-5-4-6-8-12/h4-8,10H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLJWSDKQQUJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C2=C(N=C3N2C=C(O3)C4=CC=CC=C4)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(2-methylprop-2-enyl)-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2900469.png)
![1,1-Difluoro-5-azaspiro[2.5]octan-4-one](/img/structure/B2900470.png)


![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine](/img/structure/B2900474.png)

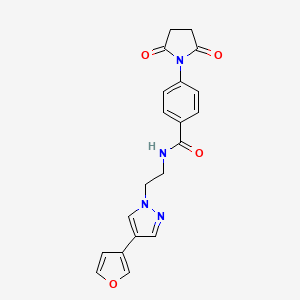
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2900479.png)
